molecular formula C18H15NO2S B2748470 Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate CAS No. 402567-86-6

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2748470
CAS No.: 402567-86-6
M. Wt: 309.38
InChI Key: DOPBEPYJIQAQLB-UHFFFAOYSA-N
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Description

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups at positions 2 and 4 and an ethyl ester at position 3. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)16-15(13-9-5-3-6-10-13)19-17(22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPBEPYJIQAQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminothiophenol and ethyl 2-bromo-2-phenylacetate in the presence of a base like potassium carbonate can yield the desired thiazole derivative . The reaction typically requires refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate involves interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . The compound’s anti-inflammatory and antitumor activities may involve inhibition of specific signaling pathways and modulation of gene expression.

Comparison with Similar Compounds

Key Observations:

  • Thiazole vs.
  • Substituent Effects: The trifluoromethyl group (CF₃) in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate enhances lipophilicity and metabolic stability, making it suitable for drug design . Hydroxyl groups (e.g., Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate) improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .

Pharmacological and Industrial Relevance

  • Industrial applications (e.g., agrochemicals or polymers) may favor derivatives with fluorinated or methyl groups for improved environmental persistence or material properties .

Biological Activity

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its biological activity across various domains, including antibacterial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 325.38 g/mol

The compound features an ethyl ester and diphenyl groups, which contribute to its biological properties.

Antibacterial and Antifungal Activity

This compound has shown significant antibacterial and antifungal properties in various studies.

  • Inhibition Studies : In vitro assays demonstrated that the compound exhibited inhibition percentages surpassing standard drugs like diclofenac sodium. For instance, certain derivatives achieved up to 64.28% inhibition at a dose of 25 mg/kg compared to 57.14% for the standard drug.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been extensively studied:

  • Mechanism of Action : this compound modulates inflammatory responses by affecting various signaling pathways involved in inflammation.
  • Results : Promising anti-inflammatory activity was reported with certain derivatives outperforming established anti-inflammatory medications under similar experimental conditions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects:

  • Cell Culture Assays : The compound has been evaluated against multiple cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Inhibition Results : Some derivatives demonstrated substantial tumor growth inhibition with IC50 values as low as 1.11 μg/mL , indicating potent cytotoxicity against specific cancer types .

Antidiabetic Effects

The potential antidiabetic properties of this compound have also been explored:

  • Mechanism : The compound may influence glucose metabolism and enhance insulin sensitivity.
  • Experimental Findings : In vitro assays revealed significant trypanocidal activity against Trypanosoma brucei, with IC50 values as low as 0.42 μM , indicating effective efficacy against the parasite.

Summary of Biological Activities

Activity TypeKey FindingsReference
AntibacterialUp to 64.28% inhibition at 25 mg/kg
AntifungalSignificant inhibition compared to standard drugs
Anti-inflammatoryOutperformed established medications
AntitumorIC50 values as low as 1.11 μg/mL in cancer cell lines
AntidiabeticIC50 values of 0.42 μM against T. brucei

Case Studies and Research Findings

Several studies have highlighted the multifaceted nature of this compound's biological activity:

  • Antitumor Mechanism Study :
    • A study involving a panel of five human cancer cell lines found that derivatives of this compound exhibited higher inhibitory activity than standard chemotherapy agents like 5-Fluorouracil (5-FU) against MCF-7 and HepG2 cells .
  • Inflammatory Response Modulation :
    • Research indicated that the compound could significantly reduce levels of inflammatory markers in both in vitro and in vivo models.
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, this compound demonstrated superior antimicrobial properties compared to several conventional antibiotics.

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